Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
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Overview
Description
Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate: is a synthetic compound known for its nootropic (cognitive-enhancing) properties. It is also referred to as GVS-111 or Noopept in some contexts . This compound has garnered attention for its potential neuroprotective and cognitive-enhancing effects, making it a subject of interest in both scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-phenylacetyl-L-proline.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives, such as alcohols or amines
Substitution: Substituted esters or amides depending on the nucleophile used
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology:
Medicine:
Cognitive Enhancement: The compound is investigated for its potential to enhance cognitive functions, particularly in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Industry:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate involves several pathways:
AMPA Receptor Modulation: The compound exhibits competition with selective agonists of AMPA receptors, which are involved in synaptic transmission and plasticity.
Antioxidant Activity: It inhibits the accumulation of intracellular free radicals and lipid peroxidation, suggesting an antioxidant mechanism.
Neuroprotection: The compound enhances neuronal survival and reduces inflammation in models of neurodegenerative diseases.
Comparison with Similar Compounds
Piracetam: Another well-known nootropic, but with a different mechanism of action focusing on enhancing the function of the neurotransmitter acetylcholine.
Aniracetam: Similar to Piracetam but with additional anxiolytic properties.
Phenylpiracetam: A more potent derivative of Piracetam with stimulant effects.
Uniqueness: Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate is unique due to its dual action as a cognitive enhancer and neuroprotective agent. Its ability to modulate AMPA receptors and exhibit antioxidant properties sets it apart from other nootropics .
Properties
IUPAC Name |
ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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